tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a functionalized keto-ester used as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Its procurement value is defined by three key structural features: the (5S) stereocenter, which sets the absolute stereochemistry required for pharmacological activity; the C3-ketone, which allows for a highly controlled diastereoselective reduction in a subsequent step; and the 6-chloro-5-hydroxy (chlorohydrin) moiety, which serves as a precursor for epoxide formation to complete the statin side chain. This combination makes it a strategic starting material for the efficient synthesis of drugs such as Rosuvastatin and Atorvastatin.
Chiral C7 side-chain precursor for atorvastatin and rosuvastatin synthesis
Requires single (5S)-enantiomer for enantioselective enzymatic downstream conversion
Catalogued as Rosuvastatin Impurity 21; ICH-compliant characterization data available
Substituting this compound with seemingly close analogs introduces significant process failures and impurities. Using the racemic mixture would generate the incorrect (3R,5R) and (3S,5R) diastereomers downstream, which are challenging and costly to separate from the active pharmaceutical ingredient (API), leading to substantial yield loss. Replacing the tert-butyl ester with a methyl or ethyl ester would alter solubility profiles and necessitate harsher deprotection conditions (e.g., saponification), risking side reactions like elimination or epimerization. Procuring an alternative halide or the already-reduced diol removes the process control that makes this specific intermediate valuable, forcing a deviation from established, high-fidelity synthesis protocols.
This compound is the direct precursor for producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the Rosuvastatin side chain. Its C3-keto group allows for a highly controlled stereoselective reduction. A large-scale biocatalytic process using a stereoselective carbonyl reductase successfully converted this substrate to the desired diol with a diastereomeric excess (d.e.) of 99.5%. A separate chemical catalytic hydrogenation method also demonstrated high fidelity, achieving 98% d.e.
| Evidence Dimension | Diastereomeric Excess (d.e.) of the resulting diol |
| Target Compound Data | 99.5% d.e. (enzymatic reduction); 98% d.e. (catalytic hydrogenation) |
| Comparator Or Baseline | A non-selective reducing agent (e.g., NaBH4 without a chiral catalyst), which would produce a ~1:1 mixture of diastereomers (approx. 0% d.e.). |
| Quantified Difference | A >98% improvement in stereochemical purity, preventing the formation of a major impurity and avoiding a difficult chromatographic separation. |
| Conditions | Enzymatic reduction with a carbonyl reductase in a 5000 L bioreactor. Catalytic hydrogenation with a Ru[(R)-TolBINAP]Cl2 derivative at 3-5 MPa H2. |
Procuring this specific keto-ester provides process chemists with maximum control over the introduction of the critical C3-stereocenter, ensuring the highest possible yield of the correct diastereomer required for the final drug.
The suitability of this compound for modern, large-scale manufacturing has been demonstrated in a 5000 L bioreactor. In an optimized enzymatic reduction process, it was converted to the corresponding (3R,5S)-diol with an isolated product yield of 97.5% at a high substrate concentration of 400 g/L. This performance contrasts sharply with many multi-step chemical syntheses that suffer from lower overall yields and require costly reagents and purification steps.
| Evidence Dimension | Isolated Yield in a Scaled Process |
| Target Compound Data | 97.5% |
| Comparator Or Baseline | Alternative multi-step chemical routes which are often lower yielding and use costly reagents like methoxydiethyl borane. |
| Quantified Difference | Achieves near-quantitative conversion in a single, clean transformation, demonstrating superior process efficiency and suitability for industrial production. |
| Conditions | Asymmetric reduction via a recombinant E. coli expressing a stereoselective carbonyl reductase in a 5000 L bioreactor. |
This evidence confirms the compound's high purity and compatibility with efficient, sustainable industrial processes, reducing process validation risk and cost of goods for the buyer.
This intermediate is the right choice for industrial teams developing or executing GMP-compliant manufacturing processes for Rosuvastatin. Its demonstrated performance in achieving >99% diastereoselectivity and >97% yield in scaled reactions minimizes the risk of out-of-spec batches and costly purification campaigns.
For any synthetic program requiring the (3R,5S)-diol side chain, starting with this specific keto-ester provides maximum control over the critical reduction step. It allows chemists to select their preferred catalytic system—be it enzymatic or chemical—to precisely control the introduction of the C3 stereocenter and meet stringent purity requirements.
Medicinal chemists and process development groups can use this compound as a reliable, well-characterized starting material for creating novel statin-like molecules or other complex chiral targets. Procuring this intermediate ensures the correct (5S) stereochemistry is incorporated efficiently at an early stage, accelerating discovery and development timelines.